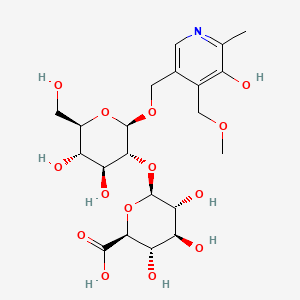
2-庚基喹啉-4(1H)-酮
概述
描述
2-Heptylquinolin-4(1H)-one is a chemical compound belonging to the quinolone family. It is known for its role in quorum sensing, a process used by bacteria to coordinate their behavior based on population density. This compound is particularly significant in the study of bacterial communication and pathogenesis.
科学研究应用
2-Heptylquinolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: It plays a crucial role in quorum sensing, which is essential for understanding bacterial communication and behavior.
Medicine: It is studied for its potential therapeutic applications, particularly in targeting bacterial infections.
Industry: It is used in the development of antibacterial agents and other chemical products
作用机制
Target of Action
The primary target of 2-Heptylquinolin-4(1H)-one, also known as HQNO, is the electron transport chain . Specifically, it targets the Ubiquinol-Cytochrome C Reductase (Complex III) of the electron transport chain . This complex plays a crucial role in cellular respiration, facilitating the transfer of electrons from donors to acceptors and contributing to the generation of a proton gradient across the mitochondrial membrane .
Mode of Action
HQNO acts as a potent inhibitor of the mitochondrial respiratory chain at Complex III . It also inhibits the Type II NADH:quinone oxidoreductase (NDH-2) in bacteria and mitochondria . The inhibition of these complexes disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species .
Biochemical Pathways
The inhibition of Complex III and NDH-2 by HQNO affects the oxidative phosphorylation pathway , which is responsible for the majority of ATP production in cells . The disruption of this pathway can lead to cellular energy deficiency and oxidative stress, potentially causing cell death .
Pharmacokinetics
It is known to be soluble in dmso and ethanol , suggesting that it may have good bioavailability
Result of Action
The inhibition of the electron transport chain by HQNO can lead to a decrease in cellular ATP levels and an increase in the production of reactive oxygen species . This can cause oxidative damage to cellular components, potentially leading to cell death .
Action Environment
The action of HQNO can be influenced by various environmental factors. For example, the presence of menadione, a synthetic form of vitamin K, can enhance the inhibitory effect of HQNO on NDH-2
生化分析
Biochemical Properties
2-Heptylquinolin-4(1H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an iron chelator . This means it can bind to iron ions, thereby influencing the bioavailability of iron within the cell.
Cellular Effects
The effects of 2-Heptylquinolin-4(1H)-one on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it acts as an antibacterial agent, capable of killing or slowing the growth of bacteria .
Molecular Mechanism
At the molecular level, 2-Heptylquinolin-4(1H)-one exerts its effects through various mechanisms. It interacts with specific receptors in a cell, triggering a response in that cell by activating a series of enzyme-controlled reactions . This leads to changes inside the cell, including alterations in gene expression.
Metabolic Pathways
2-Heptylquinolin-4(1H)-one is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptylquinolin-4(1H)-one can be achieved through various methods. One common approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and results in the formation of substituted quinolin-2(1H)-ones . Another method involves the microwave-assisted preparation, which is optimized for the efficient synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone and related analogs .
Industrial Production Methods
Industrial production of 2-heptylquinolin-4(1H)-one typically involves large-scale synthesis using optimized protocols to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .
化学反应分析
Types of Reactions
2-Heptylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogens or other nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-heptylquinolin-4(1H)-one can lead to the formation of quinolone derivatives with different functional groups .
相似化合物的比较
Similar Compounds
2-Heptyl-3-hydroxy-4(1H)-quinolone: This compound is structurally similar and also functions as a quorum sensing molecule.
Quinoxalin-2(1H)-ones: These compounds share a similar quinolone backbone and exhibit diverse biological activities.
Uniqueness
Its ability to modulate bacterial behavior makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-heptyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRHHBXYXSYGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179740 | |
| Record name | MY 12-62c | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-80-2, 40522-46-1 | |
| Record name | 2-Heptyl-4-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2503-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptyl-4-quinolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40522-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MY 12-62c | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MY 12-62c | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-(hydroxymethyl)-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene-3-carbaldehyde](/img/structure/B1673172.png)






